molecular formula C13H17F3N2O4S B5204399 N-(2-methoxyethyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide

N-(2-methoxyethyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide

Cat. No.: B5204399
M. Wt: 354.35 g/mol
InChI Key: RJJBTULTVZNSLW-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide is a synthetic organic compound It is characterized by the presence of a methoxyethyl group, a methylsulfonyl group, and a trifluoromethyl group attached to an anilinoacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide typically involves multiple steps:

    Formation of the aniline derivative: The starting material, 3-(trifluoromethyl)aniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-methylsulfonyl-3-(trifluoromethyl)aniline.

    Acylation: The resulting aniline derivative is then acylated with chloroacetyl chloride to form N-(chloroacetyl)-N-methylsulfonyl-3-(trifluoromethyl)aniline.

    Substitution: Finally, the chloroacetyl compound is reacted with 2-methoxyethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group could yield methoxyacetic acid, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonyl and trifluoromethyl groups.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide: can be compared with other sulfonyl and trifluoromethyl-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O4S/c1-22-7-6-17-12(19)9-18(23(2,20)21)11-5-3-4-10(8-11)13(14,15)16/h3-5,8H,6-7,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJBTULTVZNSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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